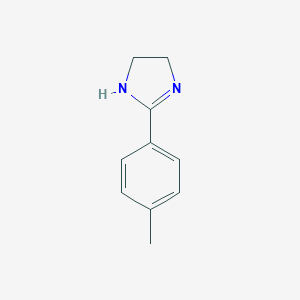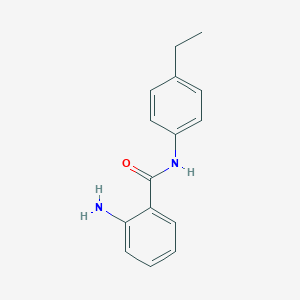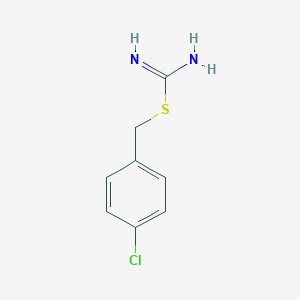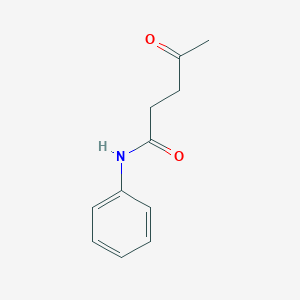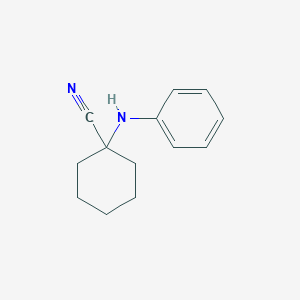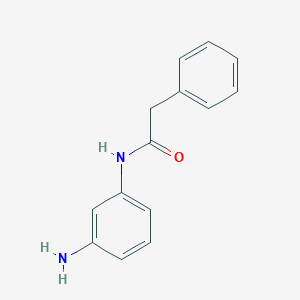
N-(3-氨基苯基)-2-苯乙酰胺
描述
“N-(3-Aminophenyl)acetamide” is a compound with the molecular formula C8H10N2O . It is also known by other names such as 3’-Aminoacetanilide, M-AMINOACETANILIDE, and 3-Acetamidoaniline . It is described as a gray solid .
Molecular Structure Analysis
The molecular structure of “N-(3-Aminophenyl)acetamide” consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI representation of the molecule is InChI=1S/C8H10N2O/c1-6(11)10-8-4-2-3-7(9)5-8/h2-5H,9H2,1H3,(H,10,11) .
Physical And Chemical Properties Analysis
“N-(3-Aminophenyl)acetamide” has a molecular weight of 150.18 g/mol .
科学研究应用
1. Mass Spectrometry
- Application : N-(3-aminophenyl)-2-phenylacetamide and its derivatives are used in mass spectrometry experiments to study the fragmentation of protonated compounds .
- Method : The compounds are protonated and then subjected to collision-induced dissociation tandem mass spectrometry experiments . The ions formed through nitrogen-oxygen (N–O) exchange are observed when there is an electron-donating group located at the anilide ring .
- Results : The study found that the rearrangement can be generalized to other protonated amide compounds with electron-donating groups at the meta position .
2. Synthesis of N-Arylamides
- Application : N-(3-aminophenyl)-2-phenylacetamide is used in the synthesis of N-arylamides, which are a ubiquitous component of a broad range of natural products and biologically active compounds .
- Method : The synthesis involves the hypervalent iodine-mediated aza-Hofmann-type rearrangement of amidines . The requisite amidine substrates are prepared from amines and nitriles by applying the Pinner reaction approach .
- Results : The overall process is the conversion of nitriles to acetanilide and N-arylamides . As an application of the protocol, the preparation of paracetamol from 4-cyanophenol is also described .
3. Synthesis of Europium Complexes
- Application : N-(3-aminophenyl)-2-phenylacetamide is used in the synthesis of europium complexes .
- Method : The method involves the synthesis, characterization, and study of the photophysical properties of a series of europium complexes based on three aminophenyl-based polyfluorinated β-diketonates .
- Results : The results of the study are not provided in the source .
4. Preparation of Aromatic Polyimides
- Application : N-(3-aminophenyl)-2-phenylacetamide is used in the preparation of aromatic polyimides . These polyimides are soluble in various solvents and exhibit excellent thermal stability, making them attractive for practical applications .
- Method : The polyimides are synthesized from different 4,4′-diaminodiphenylmethane monomers with different alkyl substituents in one-step with the poly (amic acid)s prepared from the polyaddition of 4,4′-oxydiphthalic anhydride (ODPA) .
- Results : The sizes and numbers of alkyl substituents affected the thermal properties, dielectric constants, and solubilities of the polyimides .
5. Sensing Applications
- Application : N-(3-aminophenyl)-2-phenylacetamide is used in various sensing applications . The interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions lead to their utility in these applications .
- Method : The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
- Results : The key interaction of boronic acids with diols allows utilisation in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
6. Synthesis of Conductive Molecularly Imprinted Polymers
- Application : N-(3-aminophenyl)-2-phenylacetamide is used in the synthesis of conductive molecularly imprinted polymers .
- Method : The 3-aminophenyl boronic acid (APBA), pyrrole (Py), polythiophene (PTh), and aniline (ANI)-based electroactive monomers are polymerized to produce these conductive polymers .
- Results : The results of the study are not provided in the source .
4. Preparation of Aromatic Polyimides
- Application : N-(3-aminophenyl)-2-phenylacetamide is used in the preparation of aromatic polyimides . These polyimides are soluble in various solvents and exhibit excellent thermal stability, making them attractive for practical applications .
- Method : The polyimides are synthesized from different 4,4′-diaminodiphenylmethane monomers with different alkyl substituents in one-step with the poly (amic acid)s prepared from the polyaddition of 4,4′-oxydiphthalic anhydride (ODPA) .
- Results : The sizes and numbers of alkyl substituents affected the thermal properties, dielectric constants, and solubilities of the polyimides . The obtained polyimides were soluble in various solvents, such as N -methyl-2-pyrrolidone (NMP), N, N -dimethylacetamide (DMAc), N, N -dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM), and chloroform (CClH 3 ). These polyimides exhibited excellent thermal stability with a decomposition temperature (T d) greater than 500 °C .
5. Sensing Applications
- Application : N-(3-aminophenyl)-2-phenylacetamide is used in various sensing applications . The interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions lead to their utility in these applications .
- Method : The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
- Results : The key interaction of boronic acids with diols allows utilisation in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
6. Synthesis of Conductive Molecularly Imprinted Polymers
- Application : N-(3-aminophenyl)-2-phenylacetamide is used in the synthesis of conductive molecularly imprinted polymers .
- Method : The 3-aminophenyl boronic acid (APBA), pyrrole (Py), polythiophene (PTh), and aniline (ANI)-based electroactive monomers are polymerized to produce these conductive polymers .
- Results : The results of the study are not provided in the source .
未来方向
属性
IUPAC Name |
N-(3-aminophenyl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-12-7-4-8-13(10-12)16-14(17)9-11-5-2-1-3-6-11/h1-8,10H,9,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXUGYVWKQUGTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429186 | |
| Record name | N-(3-aminophenyl)-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminophenyl)-2-phenylacetamide | |
CAS RN |
85856-32-2 | |
| Record name | N-(3-aminophenyl)-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B183689.png)
![3-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B183690.png)
![{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid](/img/structure/B183694.png)
![2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B183695.png)
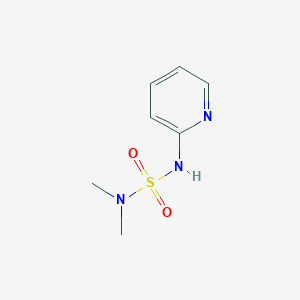
![3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183699.png)
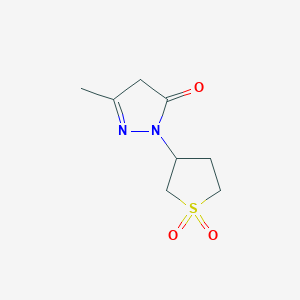
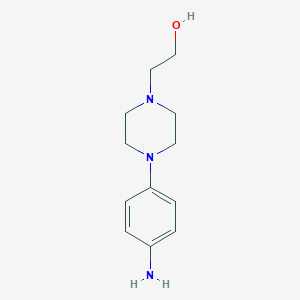
![1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol](/img/structure/B183704.png)
